molecular formula C17H23Cl2NO5 B5131681 1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine;oxalic acid

1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B5131681
M. Wt: 392.3 g/mol
InChI Key: DJSMAADVJOREMC-UHFFFAOYSA-N
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Description

1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring attached to a dichloromethylphenoxy group via a propyl chain, and it is often studied in conjunction with oxalic acid.

Properties

IUPAC Name

1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)11-14(17)15(12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSMAADVJOREMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN2CCCCC2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine typically involves a multi-step process. One common method starts with the preparation of the 2,4-dichloro-6-methylphenol, which is then reacted with 3-chloropropylpiperidine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2,4-Dichlorophenoxy)propyl]piperidine
  • 1-[3-(2,4-Dichloro-5-methylphenoxy)propyl]piperidine
  • 1-[3-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine

Uniqueness

1-[3-(2,4-Dichloro-6-methylphenoxy)propyl]piperidine stands out due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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